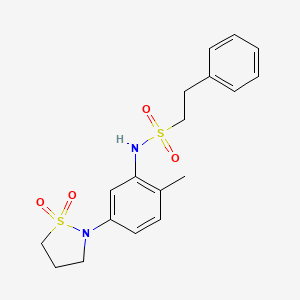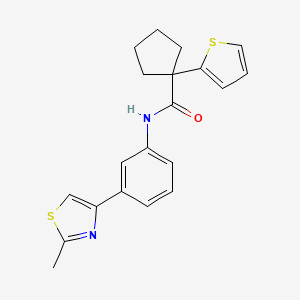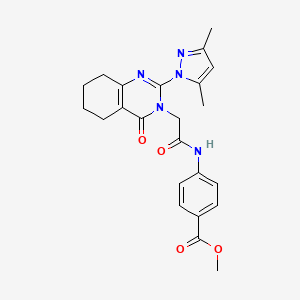![molecular formula C25H20N2O2 B3019704 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 860612-40-4](/img/structure/B3019704.png)
2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation reaction between 3-phenoxyaniline and 2,3,4,9-tetrahydro-1H-carbazol-1-one in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- N ′- [(E)- (2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N ′- [(E)- (4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific structural features, such as the presence of the phenoxy group and the tetrahydrocarbazole moiety. These structural elements contribute to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(2E)-2-[(3-phenoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-25-17(13-14-22-21-11-4-5-12-23(21)27-24(22)25)16-26-18-7-6-10-20(15-18)29-19-8-2-1-3-9-19/h1-12,15-16,26-27H,13-14H2/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFLSKGXSGCWSY-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CNC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/NC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3019621.png)
![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)
![Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B3019623.png)
![methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019624.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3019631.png)


![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)


